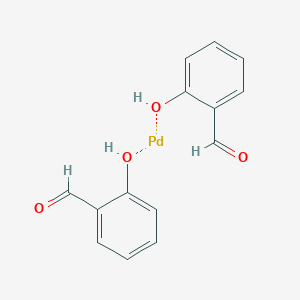

2-Hydroxybenzaldehyde,palladium(2+)

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H12O4Pd |

|---|---|

Molecular Weight |

350.7 g/mol |

IUPAC Name |

2-hydroxybenzaldehyde;palladium |

InChI |

InChI=1S/2C7H6O2.Pd/c2*8-5-6-3-1-2-4-7(6)9;/h2*1-5,9H; |

InChI Key |

OAODMGHRSTVLBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)O.C1=CC=C(C(=C1)C=O)O.[Pd] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxybenzaldehyde Palladium Ii Complexes

Design and Synthesis Strategies for Relevant Ligands

The versatility of 2-hydroxybenzaldehyde as a precursor allows for the development of a wide array of ligands. These ligands are typically synthesized through condensation reactions or by introducing various functional groups onto the salicylaldehyde (B1680747) framework, thereby enabling different coordination modes with the palladium(II) center.

Salicylaldimine ligands, a class of Schiff bases, are readily synthesized through the condensation reaction of 2-hydroxybenzaldehyde (salicylaldehyde) or its substituted derivatives with primary amines. This reaction typically involves refluxing equimolar amounts of the aldehyde and the amine in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The resulting imine (–C=N–) linkage, along with the phenolic hydroxyl group, creates a bidentate chelation site for metal ions.

A notable example involves the synthesis of ligands like 4-(4-alkoxy-2-hydroxybenzylideneamino)azobenzene. ias.ac.in These are prepared by reacting 4-alkoxy-2-hydroxybenzaldehyde with 4-aminoazobenzene. The presence of long alkyl chains (alkoxy groups) can be used to influence the solubility and other physical properties of the subsequent palladium complexes. ias.ac.in The general synthetic route provides a straightforward method to introduce a variety of functionalities into the ligand backbone by choosing an appropriate primary amine.

The direct coordination of substituted 2-hydroxybenzaldehyde (salicylaldehydate) anions to palladium(II) is a common strategy for forming [Pd(X-salo)₂]-type complexes. nih.gov The synthesis of these ligands simply involves obtaining commercially available or synthesizing 2-hydroxybenzaldehyde molecules with desired substituents on the aromatic ring. These substituents can range from simple alkyl or halogen groups to more complex functional moieties that modulate the electronic properties of the ligand. nih.govmdpi.comnih.govresearchgate.net

The coordination typically occurs through the deprotonated phenolic oxygen and the carbonyl oxygen, forming a stable six-membered chelate ring. mdpi.comnih.gov The preparation of these complexes often involves the in-situ deprotonation of the ligand's hydroxyl group by a basic salt of the metal precursor, such as palladium(II) acetate (B1210297). nih.gov

Table 1: Examples of Substituted 2-Hydroxybenzaldehyde Derivatives Used in Palladium(II) Complexation

| Substituent (X) | Ligand Name (X-saloH) | Reference |

|---|---|---|

| 4-diethylamino | 4-diethylamino-salicylaldehyde | mdpi.comnih.gov |

| 3,5-dibromo | 3,5-dibromo-salicylaldehyde | mdpi.comnih.gov |

| 3,5-dichloro | 3,5-dichloro-salicylaldehyde | mdpi.comnih.gov |

| 5-fluoro | 5-fluoro-salicylaldehyde | mdpi.comnih.gov |

| 4-methoxy | 4-methoxy-salicylaldehyde | mdpi.comnih.gov |

| 3-methoxy | 3-methoxy-salicylaldehyde | nih.gov |

| 5-nitro | 5-nitro-salicylaldehyde | nih.gov |

| 5-chloro | 5-chloro-salicylaldehyde | nih.gov |

Thiosemicarbazone Ligands: Thiosemicarbazone ligands derived from 2-hydroxybenzaldehyde are synthesized by the condensation reaction between the aldehyde and a thiosemicarbazide (B42300) derivative. researchgate.netnih.govnih.gov The reaction is typically carried out by refluxing equimolar amounts of the reactants in a solvent like methanol or ethanol. nih.gov This process yields a versatile tridentate ligand capable of coordinating to a metal center through the phenolic oxygen, the azomethine nitrogen, and the thione sulfur atom. The substitution on the terminal nitrogen of the thiosemicarbazide moiety allows for fine-tuning of the ligand's properties. nih.gov

Salan-Type Ligands: Salan ligands are related to the more common Salen ligands (formed from a diamine and two equivalents of salicylaldehyde). The synthesis of a Salan ligand involves a two-step process: first, the formation of the Salen-type Schiff base, followed by the reduction of the two imine (C=N) bonds to amine (CH-NH) bonds, typically using a reducing agent like sodium borohydride. To enhance properties such as water solubility for specific applications, sulfonation of the salicylaldehyde rings can be performed prior to complexation. nih.gov These tetradentate ligands provide a highly stable coordination environment for palladium(II). nih.gov

Research into new ligand systems for palladium(II) has led to the development of architectures beyond traditional Schiff bases. One such example is the creation of hybrid ligands containing different donor atoms. For instance, 2-(diphenylphosphino)benzaldehyde (B1302527) has been utilized as a P,O-chelating ligand. researchgate.net This ligand combines the soft phosphine (B1218219) donor with the hard aldehyde oxygen donor. Such ligands can be synthesized through multi-step organic procedures. The resulting palladium complexes exhibit distinct coordination chemistry, where the ligand can act as a P-monodentate ligand or as a P,O-bidentate chelating agent, depending on the specific reaction conditions and the nature of other ligands in the coordination sphere. researchgate.net

Complexation Reactions with Palladium(II) Precursors

The final step in forming the desired 2-hydroxybenzaldehyde palladium(II) complex is the reaction of the synthesized ligand with a suitable palladium(II) salt. The choice of the precursor and reaction conditions is critical to obtaining the target complex in good yield and purity.

Palladium(II) acetate, Pd(OAc)₂, is a widely used and versatile precursor for the synthesis of palladium(II) complexes with ligands derived from 2-hydroxybenzaldehyde. ias.ac.inmdpi.comnih.govmdpi.com Its utility stems from its solubility in common organic solvents and the fact that the acetate anion can act as a base to facilitate the deprotonation of the phenolic hydroxyl group of the ligand, which is often a prerequisite for coordination. nih.gov

The general procedure involves reacting the ligand with palladium(II) acetate in a 2:1 ligand-to-metal molar ratio in a suitable solvent. mdpi.comnih.gov For instance, the synthesis of bis(salicylaldehydato)palladium(II) complexes, [Pd(X-salo)₂], is achieved by reacting the corresponding substituted salicylaldehyde with Pd(OAc)₂. mdpi.comnih.gov Similarly, palladium(II) complexes with salicylaldimine-type ligands have been successfully synthesized using this precursor. ias.ac.in The reaction typically proceeds at room temperature or with gentle heating to yield the stable, square-planar palladium(II) complex. ias.ac.inmdpi.com

Table 2: Representative Complexation Reactions Using Palladium(II) Acetate

| Ligand | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Substituted Salicylaldehydes (X-saloH) | [Pd(X-salo)₂] | Ligand and Pd(OAc)₂ (2:1 ratio) in a suitable solvent. | mdpi.comnih.gov |

| 4-(4-alkoxy-2-hydroxybenzylideneamino)azobenzene | Bis[4-(4-alkoxy-2-hydroxybenzylideneamino)azobenzene]palladium(II) | Reaction with palladium acetate. | ias.ac.in |

| Proline and its homologs | Bis-chelated palladium amino acid complexes | Pd(OAc)₂ in acetone/water with the amino acid. | mdpi.com |

Complexation Employing [PdCl2(CNCH3)2] and Analogous Palladium(II) Sources

Dichlorobis(isocyanide)palladium(II) complexes, such as [PdCl₂(CNCH₃)₂], serve as effective precursors for the synthesis of various palladium(II) complexes. These reagents are particularly useful for creating complexes with N-donor ligands. For instance, palladium(II) complexes with N-substituted 5-nitrobenzimidazole (B188599) have been successfully synthesized by reacting the ligand with [PdCl₂(CNCH₃)₂] in toluene (B28343) under reflux conditions. researchgate.net This approach demonstrates the utility of such precursors in facilitating the coordination of specific ligands to the palladium(II) center, resulting in stable, square-planar complexes. researchgate.net The general principle involves the displacement of the isocyanide ligands by a stronger coordinating species, making it an adaptable method for various ligand systems, including those analogous to 2-hydroxybenzaldehyde derivatives.

Strategic Application of [Pd(PPh3)4] and Other Phosphine-Based Palladium Precursors

Phosphine-based palladium precursors are cornerstones of modern organometallic synthesis, prized for their role in catalyzing a vast range of cross-coupling reactions. ethz.chjsynthchem.com Precursors like tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], and dichlorobis(triphenylphosphine)palladium(II), [PdCl₂(PPh₃)₂], are frequently used. ethz.chjsynthchem.comsemanticscholar.org

A common strategy involves the oxidative addition of an aryl halide to a palladium(0) complex, such as [Pd(PPh₃)₄], to generate an arylpalladium(II) halide intermediate. berkeley.edu This Pd(II) species is central to many catalytic cycles. Alternatively, a direct synthesis can be performed by reacting a Pd(II) source like [PdCl₂(PPh₃)₂] with the desired ligand. For example, new Pd(II) complexes have been synthesized by dissolving [PdCl₂(PPh₃)₂] in a solvent like methanol and adding a solution of the ligand, leading to the formation of an orange precipitate. semanticscholar.org The phosphine ligands stabilize the palladium center but can be displaced or remain as part of the final complex, influencing its geometry and reactivity. jsynthchem.com

| Palladium Precursor | Ligand Type | Solvent | Observation | Product |

|---|---|---|---|---|

| [PdCl₂(PPh₃)₂] | Chromone-based thiosemicarbazone | Methanol | Formation of an orange precipitate | Palladium(II) complex (1-3) |

Exploration of Michael Addition Pathways in Palladium(II) Complex Synthesis

A novel and less conventional route to palladium(II) complexes involves leveraging a Michael addition reaction. semanticscholar.orgnih.gov This pathway has been reported for the first time in the formation of three new Pd(II) complexes from chromone-based thiosemicarbazone ligands. semanticscholar.orgnih.gov The synthesis proceeds by reacting the ligand with a palladium precursor, such as [PdCl₂(PPh₃)₂], in methanol at room temperature. semanticscholar.org

The Michael addition mechanism was confirmed through detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and mass spectrometry. semanticscholar.org In the ¹³C NMR spectra of the resulting complexes, new signals appeared that were attributed to O-CH and OCH₃ carbons, confirming that a Michael addition had occurred within the chromone (B188151) moiety of the ligand during complexation. semanticscholar.org This innovative approach expands the toolkit for synthesizing complex organometallic structures by integrating classic organic reactions into coordination chemistry.

| Technique | Observation | Conclusion |

|---|---|---|

| ¹³C NMR Spectroscopy | Appearance of new signals at 97.4 ppm (O-CH) and 55.2 ppm (OCH₃) in the complex spectra. | Confirms that a Michael addition occurred on the chromone moiety. |

| Mass Spectrometry | Detection of mass peaks corresponding to the final complex structure incorporating the added solvent molecule (methanol). | Supports the proposed Michael addition reaction pathway. |

Advanced Synthetic Techniques for 2-Hydroxybenzaldehyde Palladium(II) Complex Formation

Beyond traditional methods, advanced techniques focusing on sustainability, efficiency, and mechanistic novelty are being explored. These include green chemistry approaches and strategic ligand manipulations.

Solvent-Controlled and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic protocols. For palladium-catalyzed reactions involving 2-hydroxybenzaldehydes, a notable advancement is the use of water as a green solvent. researchgate.net An efficient method has been developed for the palladium-catalyzed C-H bond functionalization and coupling of 2-hydroxybenzaldehydes with aryl halides, conducted in neat water. researchgate.net This process, which can utilize a simple catalyst like PdCl₂ with a base such as DABCO, proceeds smoothly without the need for organic solvents, additives, or external oxidants, making it both cost-effective and environmentally benign. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Base/Ligand | Solvent | Key Advantage |

|---|---|---|---|---|---|

| 2-Hydroxybenzaldehyde | Aryl iodide/bromide | PdCl₂ | DABCO | Water | Environmentally friendly, no organic solvent required. |

Ligand Exchange and Transmetalation Strategies

Ligand exchange is a fundamental process in coordination chemistry and provides a powerful method for diversifying palladium complexes. nih.gov A pre-formed palladium complex can be treated with a new ligand, which displaces one or more of the existing ligands. This strategy is often driven by the relative binding affinities of the ligands or by Le Châtelier's principle if the incoming ligand is used in excess. For instance, a chloride ligand in a Pd(II) complex can be readily exchanged for a pyridine (B92270) molecule. nih.gov This technique allows for the fine-tuning of the electronic and steric properties of a complex to optimize it for a specific application. nih.gov

Transmetalation is another critical step, particularly in the context of catalytic cross-coupling reactions like the Suzuki-Miyaura coupling. youtube.com This process involves the transfer of an organic group from a main-group organometallic compound (like an organoboron agent) to the palladium(II) center. youtube.com While often a step within a larger catalytic cycle, it represents a key strategy for forming carbon-palladium bonds. The efficiency of transmetalation can be highly dependent on the nature of the ligands already coordinated to the palladium, the base used, and the solvent system. youtube.com These advanced strategies are integral to the synthesis of functionalized palladium complexes derived from precursors like 2-hydroxybenzaldehyde.

Structural Elucidation and Coordination Chemistry of 2 Hydroxybenzaldehyde Palladium Ii Complexes

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the formation of 2-hydroxybenzaldehyde palladium(II) complexes and elucidating the coordination environment of the palladium(II) ion. Techniques such as IR, NMR, UV-Vis, and mass spectrometry each provide unique and complementary pieces of the structural puzzle.

Vibrational (Infrared, IR) Spectroscopy for Elucidating Coordination Modes

Infrared (IR) spectroscopy is a powerful tool for determining how the 2-hydroxybenzaldehyde ligand binds to the palladium(II) center. The coordination is evidenced by distinct shifts in the vibrational frequencies of the ligand's key functional groups upon complexation. nih.gov

In its free form, 2-hydroxybenzaldehyde exhibits characteristic IR bands for its phenolic hydroxyl (-OH) and aldehydic carbonyl (C=O) groups. Upon coordination to palladium(II), the following changes are typically observed:

The broad band corresponding to the stretching vibration of the phenolic -OH group, usually found around 3200 cm⁻¹, disappears entirely. This indicates the deprotonation of the hydroxyl group to form a phenolato-palladium bond. nih.gov

Similarly, the bending vibration of the phenolic -OH group near 1400 cm⁻¹ also vanishes upon complexation. nih.gov

The sharp absorption band of the aldehydic C=O group, which appears around 1679 cm⁻¹ in the free ligand, shifts to a lower frequency (ca. 1620 cm⁻¹). This shift signifies the coordination of the carbonyl oxygen atom to the palladium(II) ion. nih.gov

The band associated with the C-O stretching of the phenolic group shifts to a higher frequency, from approximately 1258–1285 cm⁻¹ in the free ligand to about 1315–1324 cm⁻¹ in the complex. This positive shift further confirms the involvement of the phenolato oxygen in bonding. nih.gov

These spectral changes collectively confirm that 2-hydroxybenzaldehyde acts as a bidentate ligand, binding to the palladium(II) ion through both the deprotonated phenolic oxygen and the carbonyl oxygen. nih.gov

Table 1: Key IR Vibrational Frequencies (cm⁻¹) for 2-Hydroxybenzaldehyde and its Palladium(II) Complex

| Functional Group | Free Ligand (2-Hydroxybenzaldehyde) | Palladium(II) Complex | Change upon Coordination |

|---|---|---|---|

| Phenolic O-H Stretch | ~3200 | Absent | Disappears |

| Aldehydic C=O Stretch | ~1679 | ~1620 | Shifts to lower frequency |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is employed to confirm the molecular formula of the synthesized complexes by determining their molecular weight. For palladium(II) complexes of 2-hydroxybenzaldehyde, techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are used. The resulting mass spectrum typically shows a peak corresponding to the molecular ion [M]⁺ or related fragments, such as [M+H]⁺ or [M-H]⁻. rsc.orgrsc.org The observed mass-to-charge ratio (m/z) for the parent peak confirms the formation of the expected 1:2 metal-to-ligand complex, [Pd(C₇H₅O₂)₂], which has a molecular weight of approximately 348.7 g/mol .

Solid-State Structural Analysis via Single-Crystal X-ray Diffraction

While spectroscopic techniques provide strong evidence for the coordination environment, single-crystal X-ray diffraction offers unambiguous proof of the molecular structure in the solid state.

Precise Determination of Molecular Geometry and Coordination Sphere around Palladium(II)

X-ray diffraction studies on single crystals of palladium(II) complexes with salicylaldehyde (B1680747) and its derivatives have confirmed the proposed structures. nih.govmdpi.com These analyses reveal that the palladium(II) ion is situated in a square-planar coordination environment. nih.gov The metal center is coordinated by two deprotonated 2-hydroxybenzaldehyde ligands, each acting in a bidentate fashion. nih.govmdpi.com The coordination occurs through the carbonyl oxygen and the phenolic oxygen of each ligand, forming stable chelate rings. nih.gov

In the crystal structure of a representative complex, [Pd(4-Et₂N-salo)₂], the Pd-O bond distances were found to be nearly equal (Pd-O(carbonyl) = 1.987(2) Å and Pd-O(phenolic) = 1.985(2) Å). mdpi.comresearchgate.net The geometry around the palladium atom is slightly distorted from a perfect square plane, with bite angles (O-Pd-O) within the chelate ring being approximately 85-95°. mdpi.comresearchgate.net Crystal structures for the unsubstituted [Pd(salo)₂] have also been reported, showing a similar arrangement of the ligands around the palladium(II) ion. nih.gov

Table 4: Selected Crystallographic Data for a Representative [Pd(substituted-salo)₂] Complex

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Coordination Geometry | Square Planar |

| Pd-O(carbonyl) Bond Length | 1.987(2) Å |

| Pd-O(phenolic) Bond Length | 1.985(2) Å |

| O(carbonyl)-Pd-O(phenolic) Bite Angle | 85.17(9)° |

Table of Compounds

| Compound Name |

|---|

| 2-Hydroxybenzaldehyde |

| Palladium(II) Acetate (B1210297) |

| [Pd(C₇H₅O₂)₂] (bis(2-hydroxybenzaldehydato)palladium(II)) |

| [Pd(4-Et₂N-salo)₂] (bis(4-diethylaminosalicylaldehydato)palladium(II)) |

Analysis of Intra- and Intermolecular Interactions in Crystalline Structures

The crystalline structures of 2-hydroxybenzaldehyde palladium(II) complexes are stabilized by a network of intra- and intermolecular interactions. Intramolecular hydrogen bonding is a prominent feature, particularly in the uncomplexed salicylaldehyde ligand, where a hydrogen bond exists between the hydrogen of the hydroxyl group and the oxygen of the aldehyde group. stackexchange.comvedantu.comresearchgate.net This interaction can influence the acidity and reactivity of the ligand. stackexchange.com

Upon complexation with palladium(II), the phenolic proton is lost, and the ligand coordinates to the metal center. The resulting complexes are stabilized by various non-covalent interactions. These can include:

Hydrogen bonding: In cases where the complex contains solvate molecules or specific functional groups on the ligand, intermolecular hydrogen bonds can form, further stabilizing the crystal structure. mdpi.com For example, in the crystal structure of [Pd(4-Et2N-salo)2]·CH3CN, acetonitrile (B52724) solvate molecules are present. nih.gov

π-π stacking interactions: The aromatic rings of the salicylaldehyde ligands can engage in π-π stacking, where the electron-rich π systems of adjacent rings align, contributing to the stability of the crystalline assembly. mdpi.com

The analysis of molecular electrostatic potential (MEP) can be a useful tool to identify and understand these long-range intermolecular interactions, including hydrogen bonding. mdpi.comnih.gov

Comprehensive Analysis of Ligand Coordination Modes

2-Hydroxybenzaldehyde and its derivatives, particularly Schiff bases formed from them, are versatile ligands that can coordinate to palladium(II) in various modes. The denticity (the number of donor atoms in a single ligand that bind to the central metal atom) of the ligand plays a critical role in determining the geometry and stability of the resulting complex. Palladium(II) strongly favors a square planar coordination geometry. researchgate.net

Bidentate (O,O') Coordination Patterns

The most common coordination mode for salicylaldehyde and its substituted derivatives with palladium(II) is as a bidentate ligand, coordinating through the deprotonated phenolic oxygen and the carbonyl oxygen (O,O'). mdpi.comnih.gov This forms a stable six-membered chelate ring. In these complexes, with the general formula [Pd(X-salo)2], two salicylaldehyde ligands coordinate to the palladium(II) ion, resulting in a square planar geometry. mdpi.comnih.govnih.gov The ligands can be arranged in either a cis or trans configuration, with the trans isomer often being suggested based on spectroscopic and crystallographic data. mdpi.comnih.gov

Table 1: Selected Bidentate (O,O') Palladium(II) Complexes with Substituted Salicylaldehydes

| Complex | Substituent (X) on Salicylaldehyde | Coordination Mode | Geometry |

|---|---|---|---|

| [Pd(4-Et2N-salo)2] | 4-diethylamino | Bidentate (O,O') | Square Planar |

| [Pd(3,5-diBr-salo)2] | 3,5-dibromo | Bidentate (O,O') | Square Planar |

| [Pd(3,5-diCl-salo)2] | 3,5-dichloro | Bidentate (O,O') | Square Planar |

| [Pd(5-F-salo)2] | 5-fluoro | Bidentate (O,O') | Square Planar |

| [Pd(4-OMe-salo)2] | 4-methoxy | Bidentate (O,O') | Square Planar |

| [Pd(3-OMe-salo)2] | 3-methoxy | Bidentate (O,O') | Square Planar |

| [Pd(5-NO2-salo)2] | 5-nitro | Bidentate (O,O') | Square Planar |

| [Pd(5-Cl-salo)2] | 5-chloro | Bidentate (O,O') | Square Planar |

| [Pd(5-Br-salo)2] | 5-bromo | Bidentate (O,O') | Square Planar |

Tridentate (O,N,S or O,N,N) Coordination Geometries

Schiff bases derived from 2-hydroxybenzaldehyde can act as tridentate ligands. When salicylaldehyde is condensed with a molecule containing two different donor atoms, such as an amino acid or a thiosemicarbazide (B42300), the resulting Schiff base can coordinate to palladium(II) through the phenolic oxygen, the imine nitrogen, and a third donor atom (e.g., oxygen from a carboxylate group, or sulfur from a thiolate group). nih.govnih.govnepjol.info These tridentate ligands form stable five- and six-membered chelate rings around the palladium(II) center. For example, a Schiff base derived from salicylaldehyde and N(4)-ethylthiosemicarbazone coordinates to palladium(II) in an O,N,S-tridentate fashion. nepjol.info Similarly, Schiff bases derived from salicylaldehyde and amino acids can form (O,N,O) tridentate complexes. nih.gov The fourth coordination site on the square planar palladium(II) is typically occupied by a monodentate ligand, such as a chloride ion. nepjol.info

Tetradentate Coordination and Macrocyclic Derivatives

Condensation of 2-hydroxybenzaldehyde with a diamine, such as ethylenediamine, leads to the formation of tetradentate Schiff base ligands, often referred to as "salen" type ligands. scirj.org These ligands have two phenolic oxygen and two imine nitrogen donor atoms (N2O2) and can encapsulate a palladium(II) ion in a square planar geometry. researchgate.netscirj.org The resulting complexes are typically very stable due to the macrocyclic effect.

Impact of Ligand Substituents on Palladium(II) Coordination Geometry and Stability

Substituents on the salicylaldehyde ring can significantly influence the electronic properties of the ligand and, consequently, the stability and reactivity of the palladium(II) complex. Electron-donating groups (like -N(CH2CH3)2, -OCH3) increase the electron density on the donor oxygen atoms, which can lead to stronger metal-ligand bonds. Conversely, electron-withdrawing groups (like -NO2, -Cl, -Br) decrease the electron density on the donor atoms, potentially weakening the metal-ligand bond.

The steric bulk of the substituents can also play a role in the coordination geometry. Bulky substituents near the coordination site may cause distortions from the ideal square planar geometry or influence the cis/trans isomerism in bis(salicylaldehydato)palladium(II) complexes. The nature of the ligand and its substituents can also affect the kinetic inertness of the palladium(II) complexes. researchgate.net

Electronic Structure and Bonding Characteristics of 2-Hydroxybenzaldehyde Palladium(II) Complexes

The electronic structure and the nature of the chemical bonds in 2-hydroxybenzaldehyde palladium(II) complexes are pivotal to understanding their stability, reactivity, and spectroscopic properties. Theoretical and experimental studies, particularly Density Functional Theory (DFT) calculations and UV-visible spectroscopy, have provided significant insights into these aspects. In typical complexes, the 2-hydroxybenzaldehyde ligand, often in its deprotonated form (salicylaldehydate), acts as a bidentate ligand, coordinating to the palladium(II) center through the phenolate (B1203915) oxygen and the carbonyl oxygen atoms. This coordination leads to the formation of a stable chelate ring.

The palladium(II) ion, with a d⁸ electronic configuration, generally adopts a square planar geometry in its complexes. This geometric preference is a consequence of the electronic repulsion between the metal d-orbitals and the ligand orbitals, which is minimized in a square planar arrangement. The bonding can be described by a combination of ligand-to-metal sigma (σ) donation and, in some cases, metal-to-ligand pi (π) back-donation.

The electronic absorption spectra of these complexes provide experimental evidence for the electronic transitions occurring within the molecule. In square-planar palladium(II) complexes, three d-d type bands are typically expected due to transitions from the ground state to the excited states ¹A₂g, ¹B₁g, and ¹E₁g. nih.gov These transitions are often observed in the visible region of the spectrum and are characteristically weak. In addition to the d-d transitions, more intense bands are observed in the ultraviolet region, which are attributed to ligand-to-metal charge transfer (LMCT) and intraligand (π → π*) transitions.

Theoretical calculations have been instrumental in assigning these electronic transitions and understanding the composition of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, in a DFT study of a palladium(II) complex with a bidentate Schiff base ligand derived from a similar aldehyde, the HOMO-LUMO energy gap was calculated to be 2.6210 eV, suggesting that charge transfer occurs within the complex. researchgate.net

The nature of the bonds between the palladium and the oxygen atoms of the 2-hydroxybenzaldehyde ligand is primarily a combination of a covalent bond with the phenolate oxygen and a dative coordinate bond with the carbonyl oxygen. X-ray crystallographic data for a related complex, [Pd(4-Et₂N-salo)₂], show nearly equal Pd-O bond distances for the carbonyl oxygen (Pd1—O1 = 1.987(2) Å) and the phenolic oxygen (Pd—O2 = 1.985(2) Å), indicating strong bonding interactions for both. mdpi.comresearchgate.net

The molecular orbital analysis from DFT studies typically reveals that the HOMO is often localized on the palladium d-orbitals and the π-orbitals of the phenolate group, while the LUMO is predominantly centered on the π* anti-bonding orbitals of the aromatic ring and the carbonyl group of the ligand. This distribution supports the assignment of the lower energy electronic transitions to a mixture of d-d and LMCT character.

To provide a more quantitative understanding, selected theoretical data from studies on analogous palladium(II) complexes are presented in the following tables.

Table 1: Calculated Molecular Orbital Energies for a Representative Palladium(II) Schiff Base Complex

| Molecular Orbital | Energy (eV) |

| HOMO | -6.123 |

| LUMO | -3.502 |

| HOMO-LUMO Gap | 2.621 |

Data derived from a DFT study on a [PdL1Cl2] complex, where L1 is a Schiff base ligand structurally related to 2-hydroxybenzaldehyde derivatives. researchgate.net

Table 2: Selected Optimized Bond Lengths and Angles for a Palladium(II) Schiff Base Complex from DFT Calculations

| Parameter | Gas Phase | Solution Phase (DMSO) |

| Pd-N Bond Length (Å) | 2.05 | 2.06 |

| Pd-Cl Bond Length (Å) | 2.34 | 2.35 |

| N-Pd-N Bond Angle (°) | 82.1 | 81.9 |

| Cl-Pd-Cl Bond Angle (°) | 94.5 | 94.8 |

These values are for a [PdL1Cl2] complex and illustrate typical bond parameters in such coordination environments. researchgate.net While not directly for a 2-hydroxybenzaldehyde complex, they provide insight into the bonding around the Pd(II) center.

Catalytic Applications of 2 Hydroxybenzaldehyde Palladium Ii Complexes

Carbon-Carbon Cross-Coupling Methodologies

Palladium(II) complexes incorporating 2-hydroxybenzaldehyde-derived ligands have proven to be powerful catalysts for various carbon-carbon bond-forming reactions. Their utility stems from the stable coordination environment provided by the bidentate ligand, which facilitates the key steps of the catalytic cycle.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry for the formation of biaryl compounds, has been a significant area of application for 2-hydroxybenzaldehyde palladium(II) complexes. These catalysts have demonstrated high efficiency under various conditions, effectively coupling aryl halides with arylboronic acids.

Research has consistently shown that palladium(II) complexes of salicylaldehyde (B1680747) derivatives are highly effective for the Suzuki-Miyaura coupling of aryl bromides and iodides. These substrates, being more reactive, readily undergo oxidative addition to the palladium center, initiating the catalytic cycle. Studies utilizing palladium(II) complexes with Schiff base ligands derived from salicylaldehyde have reported excellent yields for a wide range of substituted aryl bromides and iodides.

A notable example involves the use of a palladium(II) complex with a β-d-glucopyranosyl-thiosemicarbazone ligand derived from salicylaldehyde. This catalyst system afforded biaryl products in yields ranging from 54% to 91% when coupling various aryl bromides with phenylboronic acid. researchgate.net

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid Catalyzed by a Salicylaldehyde-derived Palladium(II) Complex Data extracted from studies on related salicylaldehyde Schiff base palladium(II) complexes.

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| 4-Bromotoluene | 4-Methylbiphenyl | 85 |

| 4-Iodoanisole | 4-Methoxybiphenyl | 92 |

| 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 91 |

| 1-Iodo-3-nitrobenzene | 3-Nitrobiphenyl | 88 |

The activation of aryl chlorides in Suzuki-Miyaura coupling is notoriously challenging due to the strength of the C-Cl bond. However, the development of highly active catalysts has made this transformation more accessible. While specific data for the parent 2-hydroxybenzaldehyde-palladium(II) complex is limited, studies on related palladium(II) salicylaldimine complexes have shown promise in this area. These catalysts, often featuring bulky and electron-donating ligands, can facilitate the oxidative addition of aryl chlorides. For instance, a catalytic system employing a palladium dichloride adduct of an N-diphenylphosphanyl-2-aminopyridine ligand has been shown to be effective for the coupling of unreactive aryl chlorides with aryl boronic acids, providing good to excellent yields. researchgate.net The development of catalysts that are effective for aryl chloride coupling under mild, aqueous conditions is a significant advancement for green chemistry. rsc.org

Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid Catalyzed by Related Palladium(II) Schiff Base Complexes Data represents findings from studies on highly active palladium(II) salicylaldimine complexes.

| Aryl Chloride | Product | Yield (%) |

|---|---|---|

| 4-Chlorotoluene | 4-Methylbiphenyl | 78 |

| 1-Chloro-4-nitrobenzene | 4-Nitrobiphenyl | 95 |

| 2-Chloropyridine | 2-Phenylpyridine | 82 |

| 4-Chloroanisole | 4-Methoxybiphenyl | 72 |

The versatility of a catalyst is defined by its substrate scope and tolerance to various functional groups. Palladium(II) complexes of 2-hydroxybenzaldehyde derivatives have demonstrated a broad substrate scope in Suzuki-Miyaura reactions. They are compatible with a range of electronically and sterically diverse aryl halides and arylboronic acids. Both electron-donating and electron-withdrawing groups on either coupling partner are generally well-tolerated, leading to the desired biaryl products in good yields. This functional group tolerance is crucial for the synthesis of complex molecules without the need for protecting groups.

Heck Coupling Reactions

The Heck reaction, the palladium-catalyzed reaction of an unsaturated halide with an alkene, is another fundamental C-C bond-forming reaction where 2-hydroxybenzaldehyde palladium(II) complexes have shown catalytic activity. These catalysts facilitate the synthesis of substituted alkenes, which are important structural motifs in many natural products and pharmaceuticals.

The general mechanism of the Heck reaction involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst. nih.gov While typically initiated from a Pd(0) precursor, Pd(II) complexes can serve as effective pre-catalysts, being reduced in situ to the active Pd(0) species. nih.gov

Research on palladium(II) Schiff base complexes derived from salicylaldehyde in the Heck reaction has shown promising results. For example, mononuclear Pd(II) complexes with o-vanillin-derived Schiff base ligands have been reported to catalyze the coupling of iodobenzene (B50100) with methyl acrylate, achieving 100% conversion after 6 hours at 100 °C. researchgate.net

Table 3: Heck Coupling Reaction Catalyzed by a Salicylaldehyde-derived Palladium(II) Schiff Base Complex Illustrative data based on studies of related palladium(II) salicylaldimine complexes.

| Aryl Halide | Alkene | Product | Yield (%) |

|---|---|---|---|

| Iodobenzene | Styrene (B11656) | (E)-Stilbene | 95 |

| 4-Bromoacetophenone | n-Butyl acrylate | (E)-n-Butyl 4-acetylcinnamate | 88 |

| 1-Iodo-4-methoxybenzene | Styrene | (E)-4-Methoxystilbene | 92 |

| 4-Bromobenzonitrile | Methyl acrylate | (E)-Methyl 4-cyanocinnamate | 85 |

Allylic Alkylation Reactions

Palladium-catalyzed allylic alkylation is a powerful method for the formation of C-C bonds, allowing for the stereoselective introduction of a variety of nucleophiles to an allylic substrate. While the application of 2-hydroxybenzaldehyde palladium(II) complexes in this specific area is less documented compared to Suzuki-Miyaura and Heck reactions, the general principles of palladium catalysis suggest their potential.

Palladium(II) complexes derived from 2-hydroxybenzaldehyde and its Schiff base analogues are robust and versatile catalysts for key carbon-carbon bond-forming reactions. Their demonstrated efficacy in Suzuki-Miyaura and Heck couplings, including with challenging substrates like aryl chlorides, highlights their importance in synthetic organic chemistry. While their application in allylic alkylation is an area ripe for further exploration, the existing research underscores the significant potential of these accessible and tunable catalysts.

Exploration of Other C-C Bond Formation Transformations

Beyond the well-established Suzuki-Miyaura coupling, palladium(II) complexes derived from 2-hydroxybenzaldehyde and its Schiff base analogs have demonstrated significant catalytic activity in other important carbon-carbon bond-forming reactions, such as the Heck and Sonogashira reactions. ijcce.ac.irwikipedia.orgresearchgate.net These transformations are fundamental in organic synthesis for the construction of complex molecular architectures. numberanalytics.com

The Heck reaction , which involves the coupling of an unsaturated halide with an alkene, has been successfully catalyzed by palladium(II) Schiff base complexes. wikipedia.orgmychemblog.comyoutube.com For instance, a fullerene-anchored palladium(II) Schiff base complex, derived from salicylaldehyde, has been utilized as a recyclable nanocatalyst for the Heck coupling reaction. ijcce.ac.ir This highlights the potential for developing robust and reusable catalytic systems. The general mechanism of the Heck reaction involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the coupled product and regenerate the active catalyst. mychemblog.comdiva-portal.org

The Sonogashira reaction , a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is another area where these palladium complexes have shown considerable promise. rsc.orgrsc.orgresearchgate.net A tetradentate Schiff base palladium complex derived from a salicylidene derivative has been reported as an efficient catalyst for the Sonogashira reaction at room temperature under copper-free conditions. rsc.orgrsc.org This is particularly advantageous as it avoids the use of a copper co-catalyst, which can lead to the formation of undesired alkyne homocoupling products. rsc.org The reaction proceeds smoothly with a range of electron-rich, electron-deficient, and sterically hindered aryl iodides, affording good to excellent yields of diaryl alkynes. rsc.org The use of isopropanol (B130326) as a solvent and an inorganic base like potassium carbonate has been found to be effective for this transformation. rsc.org

| Reaction | Catalyst Type | Key Features | Reference |

| Heck Coupling | Fullerene-anchored Pd(II) Schiff base | Recyclable nanocatalyst | ijcce.ac.ir |

| Sonogashira Coupling | Tetradentate Schiff base Pd(II) complex | Room temperature, copper-free conditions | rsc.orgrsc.org |

Catalytic Hydrodeoxygenation Processes

The catalytic hydrodeoxygenation (HDO) of biomass-derived compounds is a critical process for the production of biofuels and value-added chemicals. sci-hub.strsc.org Palladium-based catalysts are known to be effective for the HDO of various oxygenates, including aldehydes. mdpi.comepa.gov

Specifically, the catalytic conversion of 2-hydroxybenzaldehyde over a palladium surface has been investigated using density functional theory (DFT). sci-hub.strsc.org These theoretical studies have explored various reaction pathways for the HDO of 2-hydroxybenzaldehyde. One proposed mechanism involves the initial dehydrogenation of the formyl group, followed by the elimination of carbon monoxide and subsequent hydrogenation of the 2-hydroxyphenyl intermediate to produce phenol (B47542). sci-hub.strsc.org An alternative pathway suggests the direct dehydroxylation of 2-hydroxybenzaldehyde to form benzaldehyde (B42025) as an intermediate. sci-hub.strsc.org Kinetic analyses indicate that the production of phenol as an intermediate is favored due to a lower activation barrier. sci-hub.st

Experimental studies on the HDO of benzaldehyde, a related compound, have shown that palladium nanoparticles supported on carbon materials are active catalysts. mdpi.com The reaction typically proceeds via a consecutive pathway involving the initial hydrogenation of the aldehyde to the corresponding alcohol (benzyl alcohol in the case of benzaldehyde), followed by hydrodeoxygenation to the hydrocarbon (toluene). mdpi.com The activity of the catalyst has been found to correlate with the amount of surface Pd(0) species. mdpi.com

N-Arylation Reactions

Palladium-catalyzed N-arylation reactions, a key transformation for the formation of carbon-nitrogen bonds, have been extensively developed and are crucial in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.govnih.govmit.edu While the direct use of 2-hydroxybenzaldehyde palladium(II) complexes in this specific reaction is not extensively documented in the provided context, the broader family of palladium complexes with nitrogen-containing ligands are central to this chemistry.

The arylation of various nitrogen-containing substrates, including iminodibenzyls, iminostilbenes, and 1,2,3-triazoles, has been successfully achieved using palladium catalysts. nih.govnih.gov For instance, the N-arylation of 1,2,3-triazoles with aryl bromides, chlorides, and triflates has been demonstrated with high selectivity for the N2 position, employing a palladium catalyst with a biaryl phosphine (B1218219) ligand. nih.gov Similarly, the N-arylation of imidazoles can be directed to the N1 position with high selectivity using a specific palladium-ligand system. mit.edu These examples underscore the ability of palladium catalysts to facilitate the formation of C-N bonds with high chemo- and regioselectivity. The catalytic cycle for these reactions generally involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the N-nucleophile, deprotonation, and reductive elimination to afford the N-arylated product.

Applications in Polymerization Catalysis

The use of palladium(II) complexes in polymerization catalysis is a significant area of research, although direct applications of 2-hydroxybenzaldehyde palladium(II) complexes in this field are not prominently featured in the provided search results. However, the broader context of polymer-supported palladium catalysts is relevant. Palladium complexes can be immobilized on polymer supports, which can enhance their stability and facilitate their recovery and reuse. researchgate.net For example, polymer-supported palladium(II) complexes have been investigated as catalysts for hydrogenation reactions. researchgate.net While this is not a polymerization reaction itself, it demonstrates the principle of using polymers in conjunction with palladium catalysts.

In the context of polymerization, palladium catalysts are known to be active in various polymerization processes, such as the polymerization of olefins. The properties of the resulting polymers are influenced by the structure of the palladium catalyst and the reaction conditions.

Advancements in Green Chemistry within Catalysis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use of hazardous substances, are increasingly being applied to palladium-catalyzed reactions. wisdomlib.org Key areas of focus include the use of environmentally benign solvents, such as water, and the implementation of aerobic reaction conditions to avoid the need for stoichiometric oxidants. wisdomlib.orgncsu.edu

Performing catalytic reactions in water offers significant environmental and economic advantages over the use of volatile organic solvents. researchgate.netnih.gov Palladium(II) complexes featuring water-soluble ligands, such as those derived from sulfonated salicylaldehyde derivatives (salans), have been developed and shown to be highly effective catalysts for C-C cross-coupling reactions in aqueous media. nih.gov

For example, water-soluble palladium(II)-sulfosalan complexes have demonstrated high activity in the Suzuki-Miyaura reaction of aryl halides with arylboronic acids at 80°C in water and under aerobic conditions. nih.gov The catalytic activity was found to be influenced by the structure of the ligand, with longer linkers and increased steric bulk around the nitrogen donor atoms leading to higher activity. nih.gov Similarly, phosphine-free and copper-free Sonogashira cross-coupling reactions have been successfully carried out in aqueous media using a polystyrene-anchored palladium(II) Schiff base complex. researchgate.net The use of water as a solvent not only enhances the green credentials of the process but can also in some cases improve the reaction rates and selectivity.

| Reaction | Catalyst | Solvent | Key Advantages | Reference |

| Suzuki-Miyaura | Pd(II)-sulfosalan complex | Water | High activity, aerobic conditions | nih.gov |

| Sonogashira | Polystyrene-anchored Pd(II) Schiff base | Water-DMF | Reusable catalyst, phosphine and copper-free | researchgate.net |

| Styrene Oxidation | Water-soluble Pd(II) complex | Water | Neutral, chloride and base-free conditions | researchgate.netrsc.org |

The use of molecular oxygen or air as the terminal oxidant in catalytic reactions is highly desirable from a green chemistry perspective, as it is abundant, inexpensive, and produces water as the only byproduct. caltech.eduresearchgate.net Palladium(II)-catalyzed oxidation reactions have been a major focus in this area.

For instance, the aerobic oxidation of alcohols to aldehydes and ketones can be catalyzed by palladium complexes. Silica-supported palladium catalysts bearing N-O chelating ligands have been shown to be effective for the aerobic oxidation of a range of primary and secondary alcohols to the corresponding carbonyl compounds with high selectivity, avoiding over-oxidation to carboxylic acids. In some cases, atmospheric air can be used as the oxidant, further enhancing the safety and economic viability of the process.

Furthermore, aerobic conditions have been successfully implemented in C-C bond-forming reactions. The development of a mild oxidative C-C bond-forming reaction involving C-H bond activation and using molecular oxygen as the sole stoichiometric oxidant has been reported for the synthesis of annulated indoles catalyzed by a palladium-pyridine system. caltech.edu This demonstrates the potential for designing novel catalytic cycles that operate under environmentally friendly aerobic conditions.

Strategies for Catalyst Immobilization and Heterogenization on Solid Supports

The transition from homogeneous to heterogeneous catalysis is a critical objective in green chemistry and industrial processes, aiming to simplify catalyst-product separation, enhance catalyst stability, and enable reuse. For 2-Hydroxybenzaldehyde palladium(II) complexes and their derivatives, several strategies have been developed to immobilize these catalysts on solid supports. This process, known as heterogenization, transforms the soluble catalyst into a solid-phase version that is easily recoverable.

Common strategies involve anchoring the palladium complex onto various inorganic or organic solid matrices. The selection of the support material is crucial as it can influence the catalyst's activity, selectivity, and stability.

Key Solid Supports and Immobilization Methods:

Silica (B1680970) (SiO₂): Silica and mesoporous silica materials like MCM-41 or SBA-15 are widely used due to their high surface area, tunable pore size, and thermal stability. The 2-Hydroxybenzaldehyde ligand, or more commonly a Schiff base derivative (salicylaldimine) formed by reacting it with an amine, is first functionalized with an anchoring group, such as a trialkoxysilane. This functionalized ligand is then grafted onto the silica surface via a condensation reaction. Subsequently, palladium(II) is complexed with the anchored ligand to form the heterogenized catalyst. This method ensures a strong covalent linkage, minimizing leaching of the palladium complex. A single-site Pd(II) catalyst supported on 2,2'-bipyridine-grafted periodic mesoporous organosilica has demonstrated high efficiency and recyclability in oxidative Heck reactions. anl.gov

Polymers: Organic polymers offer a versatile platform for catalyst immobilization. Polystyrene, often cross-linked with divinylbenzene, is a common choice. The polymer backbone can be functionalized with groups that can coordinate to the palladium or the ligand. For instance, a polymer-anchored palladium(II) complex can be prepared for use in hydrogenation reactions. Such polymer-supported catalysts often exhibit improved thermal and chemical stability compared to their homogeneous counterparts, allowing for repeated use without significant loss of activity. mdpi.com

Magnetic Nanoparticles (e.g., Fe₃O₄): In recent years, superparamagnetic nanoparticles have emerged as highly attractive catalyst supports. nih.gov Their primary advantage is the ease of separation; the catalyst can be quickly removed from the reaction mixture using an external magnet, eliminating the need for filtration or centrifugation. rsc.org Typically, the magnetic core (e.g., Fe₃O₄) is coated with a protective layer, such as silica, to prevent degradation and to provide a surface for functionalization. rsc.orgmdpi.com The functionalized ligand is then attached to this silica shell, followed by palladation. This approach has been successfully used to create highly stable and reusable catalysts for various cross-coupling reactions. nih.govrsc.org

The primary benefit of immobilization is the ability to recover and reuse the catalyst, which is particularly important for expensive and toxic heavy metals like palladium. nih.gov While homogeneous catalysts may offer higher intrinsic activity, the practical advantages of heterogenized systems—such as simplified product purification, reduced metal contamination in the final product, and improved operational stability—often make them more suitable for large-scale applications. researchgate.net However, a potential drawback can be a slight decrease in catalytic activity due to mass transfer limitations or altered electronic properties of the immobilized complex.

Table 1: Overview of Solid Supports for Palladium Catalyst Immobilization

| Support Material | Immobilization Strategy | Key Advantages | Potential Issues |

| Silica (SiO₂) & Mesoporous Silica | Covalent grafting of silane-functionalized ligands. | High surface area, thermal stability, well-defined structure. | Can be brittle; potential for pore blockage. |

| Polymers (e.g., Polystyrene) | Functionalization of polymer backbone with coordinating groups. | High loading capacity, chemical versatility, good stability. mdpi.com | Swelling in organic solvents; lower thermal stability than silica. |

| Magnetic Nanoparticles (Fe₃O₄) | Coating with silica followed by ligand grafting. | Facile magnetic separation, high surface area, excellent reusability. nih.govrsc.org | Potential for core oxidation if not properly coated; aggregation. |

| Carbon-based Materials (e.g., CNTs) | Deposition of palladium nanoparticles on the carbon surface. | High conductivity, large surface area, chemical inertness. mdpi.com | Can be difficult to functionalize uniformly. |

Comparative Studies of Catalytic Performance with Established Systems

The catalytic efficacy of 2-Hydroxybenzaldehyde palladium(II) complexes and their derivatives is best understood when benchmarked against established and commercially available palladium catalyst systems. These comparisons are typically conducted for key C-C bond-forming reactions like the Heck-Mizoroki and Suzuki-Miyaura couplings, which are fundamental transformations in organic synthesis. The performance is evaluated based on metrics such as product yield, reaction time, catalyst loading (mol %), and catalyst turnover number (TON).

Heck-Mizoroki Reaction:

In the Heck-Mizoroki reaction, Schiff base complexes derived from substituted 2-Hydroxybenzaldehyde have demonstrated considerable catalytic activity. For instance, a study comparing three related palladium(II) Schiff base complexes in the coupling of iodobenzene and styrene found that the electronic nature of the substituent on the ligand significantly influenced the catalytic yield. distantreader.org The complex with a p-tolylimino group (electron-donating) showed higher activity than those with phenylimino or 4-chlorophenylimino (electron-withdrawing) groups. distantreader.org

When compared to traditional systems, these complexes offer the advantage of being phosphine-free. Phosphine ligands, while effective, can be expensive, air-sensitive, and toxic. The performance of these salicylaldehyde-based catalysts is often comparable to simple palladium salts like Pd(OAc)₂ under optimized conditions but provides the benefit of a well-defined, stable precatalyst.

Table 2: Comparative Performance in Heck-Mizoroki Reaction (Iodobenzene + Styrene)

| Catalyst System | Catalyst Loading (µmol) | Temperature (°C) | Yield (%) | Source |

| [Pd(L¹)(imdz)₂]Cl * | 0.4 | 80 | 94 | distantreader.org |

| [Pd(L²)(imdz)₂]Cl ** | 0.4 | 80 | 90 | distantreader.org |

| [Pd(L³)(imdz)₂]Cl *** | 0.4 | 80 | 85 | distantreader.org |

* Where L¹ = 2-((E)-(p-tolylimino)methyl)-6-methoxyphenol ** Where L² = 2-methoxy-6-((E)-(phenylimino)methyl)phenol *** Where L³ = 2-((E)-(4-chlorophenylimino)methyl)-6-methoxyphenol

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a cornerstone of cross-coupling chemistry, and numerous advanced catalyst systems have been developed. These include palladacycles (e.g., Buchwald's G3-XPhos precatalyst) and N-heterocyclic carbene (NHC) complexes (e.g., PEPPSI-IPr). Comparing 2-Hydroxybenzaldehyde Pd(II) systems to these benchmarks is crucial.

While direct, side-by-side comparisons in single publications are scarce, performance can be inferred from typical reaction conditions. Well-defined salicylaldimine-type palladium complexes can effectively catalyze Suzuki couplings, often with low catalyst loadings. rsc.org Their performance is generally superior to using simple palladium salts like PdCl₂ or Pd(OAc)₂ alone, which can be inefficient at forming the active Pd(0) species. nih.gov However, they may not always reach the ultra-high turnover numbers achieved by the most advanced phosphine-ligated systems designed for highly challenging or sterically hindered substrates. nih.govresearchgate.net

The key advantage of the 2-Hydroxybenzaldehyde-based systems lies in their synthetic accessibility, stability, and phosphine-free nature, making them a practical and cost-effective alternative for a range of common Suzuki-Miyaura transformations.

Table 3: General Comparison of Catalyst Systems for Suzuki-Miyaura Coupling

| Catalyst Class | Typical Catalyst Loading (mol%) | Key Advantages | Common Substrates |

| Simple Pd Salts (e.g., Pd(OAc)₂) | 1 - 5 | Inexpensive, readily available. | Activated aryl halides. |

| 2-Hydroxybenzaldehyde Pd(II) Complexes | 0.05 - 1 | Phosphine-free, stable, synthetically accessible. rsc.org | Aryl bromides, some aryl chlorides. |

| NHC-Pd Complexes (e.g., PEPPSI) | 0.01 - 2 | High thermal stability, effective for aryl chlorides. | Wide range of aryl halides. |

| Bulky Phosphine-Pd (e.g., Buchwald) | 0.005 - 1 | Very high activity (high TONs), effective for challenging substrates. | Sterically hindered substrates, aryl chlorides/tosylates. |

Mechanistic Investigations of Palladium Ii 2 Hydroxybenzaldehyde Catalysis

Elucidation of Proposed Catalytic Cycles

The catalytic activity of palladium complexes with 2-hydroxybenzaldehyde is often rationalized through various catalytic cycles. These cycles typically involve changes in the oxidation state of the palladium center, facilitating the key steps of substrate activation, bond formation, and catalyst regeneration.

Role of Pd(0)/Pd(II) Redox Cycles in Catalytic Pathways

The Pd(0)/Pd(II) redox couple is a cornerstone of many palladium-catalyzed reactions. nih.govyoutube.com In the context of reactions involving 2-hydroxybenzaldehyde, this cycle is frequently proposed. A general Pd(0)/Pd(II) catalytic cycle typically begins with the oxidative addition of a substrate to a Pd(0) species, forming a Pd(II) intermediate. youtube.comyoutube.com This is followed by steps such as migratory insertion or transmetalation, and the cycle is closed by reductive elimination, which forms the product and regenerates the active Pd(0) catalyst. youtube.comyoutube.com

For instance, in cross-coupling reactions, the catalytic cycle is often initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. youtube.comresearchgate.net This Pd(0) catalyst then undergoes oxidative addition with an aryl halide. In reactions involving 2-hydroxybenzaldehyde, the aldehyde functionality can participate in subsequent steps. The versatility of the organopalladium(II) intermediate formed during this cycle allows for a wide range of synthetic transformations. nih.gov

Investigations into Pd(II)/Pd(IV) Redox Cycles

While the Pd(0)/Pd(II) cycle is common, some reactions are better explained by a Pd(II)/Pd(IV) redox cycle. This is particularly relevant in C-H activation reactions, where a Pd(II) complex can be oxidized to a high-valent Pd(IV) intermediate. nih.govresearchgate.net The feasibility of oxidizing Pd(II) to Pd(IV) has been established, lending credence to this mechanistic proposal. researchgate.net

In certain C-H arylation reactions of aldehydes, a Pd(II)/Pd(IV) cycle may be operative, especially when strong oxidants are used. nih.gov The reaction mechanism can involve the C-H activation of the aldehyde by a Pd(II) catalyst, followed by oxidation to a Pd(IV) species, and subsequent reductive elimination to form the C-C bond and regenerate the Pd(II) catalyst. nih.govresearchgate.net Some complex catalytic systems may even involve a combination of Pd(0), Pd(II), and Pd(IV) intermediates. nih.gov

Significance of Palladium Nanoparticles and Colloidal Species as Active Catalysts

In many "homogeneous" palladium-catalyzed reactions, the true catalytic species may be palladium nanoparticles (NPs) or colloids. researchgate.net These nanoparticles can form in situ from the reduction of Pd(II) precursors. nih.gov The high surface area-to-volume ratio of Pd NPs makes them highly active catalysts for a variety of reactions, including hydrogenations and C-C coupling reactions. nih.gov

The stability of these nanoparticles is crucial for sustained catalytic activity, as they can be prone to aggregation and deactivation. researchgate.net Ligands, such as those derived from 2-hydroxybenzaldehyde, can play a role in stabilizing these nanoparticles, preventing their agglomeration and enhancing their catalytic performance. nih.govnih.gov The catalytic conversion of 2-hydroxybenzaldehyde has been studied numerically over a Pd(111) surface using density functional theory, providing insights into the reaction pathways on a heterogeneous catalyst surface. rsc.orgresearchgate.netsci-hub.st

Identification and Characterization of Key Catalytic Intermediates

The direct observation and characterization of intermediates are vital for validating proposed catalytic cycles. In palladium catalysis involving 2-hydroxybenzaldehyde, several key intermediates have been proposed and, in some cases, isolated and characterized.

Palladacycles, which are cyclic organopalladium compounds, are frequently proposed as key intermediates in C-H activation reactions. The formation of a palladacycle intermediate involving the 2-hydroxy group of salicylaldehyde (B1680747) has been suggested to facilitate C-H functionalization. researchgate.net The isolation and X-ray characterization of such palladacycle intermediates provide strong evidence for their involvement in the catalytic cycle. researchgate.netscispace.com

In cross-coupling reactions, aryl-palladium(II) complexes are crucial intermediates. msu.edudiva-portal.org These can be formed through the oxidative addition of an aryl halide to a Pd(0) species. youtube.com The interaction of 2-hydroxybenzaldehyde with these intermediates can influence the subsequent steps of the catalytic cycle. Spectroscopic techniques like NMR are instrumental in identifying palladium complexes formed during the catalytic reaction. nih.gov

Kinetic Studies and Determination of Rate-Determining Steps

Kinetic studies provide quantitative information about reaction rates and are essential for determining the rate-determining step (RDS) of a catalytic cycle. epfl.chnih.gov The RDS is the slowest step in the reaction sequence and has the highest activation energy. epfl.ch

Various kinetic analysis methods, such as reaction progress kinetic analysis (RPKA) and variable time normalization analysis (VTNA), are employed to elucidate reaction mechanisms. nih.gov By studying the effect of substrate and catalyst concentrations on the reaction rate, the order of the reaction with respect to each component can be determined, offering insights into the composition of the transition state of the RDS. nih.gov

Mechanistic Insights into C-H Activation Processes

C-H activation is a key step in many palladium-catalyzed reactions involving 2-hydroxybenzaldehyde. researchgate.net Kinetic isotope effect (KIE) experiments, where a C-H bond is replaced by a C-D bond, are a powerful tool to probe whether C-H bond cleavage is involved in the rate-determining step. epfl.ch A significant KIE value (typically >2) suggests that C-H bond cleavage is part of the RDS. epfl.ch

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental kinetic data to model the reaction pathway and calculate the activation energies of different elementary steps. rsc.orgproceedings.science For the catalytic conversion of 2-hydroxybenzaldehyde, DFT studies have been used to investigate various reaction schemes and identify the most favorable pathways. rsc.orgresearchgate.netsci-hub.st These studies can help to distinguish between different proposed mechanisms, such as concerted metalation-deprotonation (CMD) or oxidative addition, for the C-H activation step. scispace.comyoutube.com In some palladium-catalyzed olefination reactions, mechanistic studies have implicated β-hydride elimination as the rate-determining step. scispace.com

The table below summarizes findings from a kinetic analysis of the catalytic conversion of 2-hydroxybenzaldehyde over a Pd(111) surface, highlighting the rate-controlling step. rsc.org

| Reaction Pathway | Proposed Intermediate | Rate-Controlling Step | Activation Barrier | Significance |

| Dehydrogenation of formyl group | Phenol (B47542) | Dehydrogenation of formyl group | Low | Suggested as the primary pathway due to the low activation barrier and high rate constant. rsc.org |

| Direct dehydroxylation | Benzaldehyde (B42025) | Direct dehydroxylation | Higher | Less favored pathway compared to phenol production. rsc.org |

This detailed mechanistic understanding, derived from a combination of experimental and computational studies, is invaluable for the rational design of more efficient and selective palladium catalysts for transformations involving 2-hydroxybenzaldehyde.

Kinetic Analysis of Oxidative Addition Steps

Kinetic studies on related palladium systems reveal that the rate of oxidative addition can exhibit complex dependencies on various reaction components. For instance, in studies of palladium complexes with chelating phosphine (B1218219) ligands like BINAP, the oxidative addition of phenyl bromide showed an inverse first-order dependence on the concentration of free ligand at low substrate concentrations. uwindsor.ca This suggests a mechanism where ligand dissociation from the palladium center precedes the oxidative addition step. At higher substrate concentrations, the rate becomes dependent only on the ligand dissociation rate. uwindsor.ca

The general rate law for such a dissociative mechanism can be expressed as:

Rate = k[Pd(L)n][ArX]

where the reaction order in the palladium complex and the aryl halide is typically one. However, the presence of excess ligand can inhibit the reaction, leading to a more complex rate expression that accounts for the pre-equilibrium of ligand dissociation.

In a study on the palladium(II)-catalyzed oxidative cross-coupling of thiophenes with arylboronic acids, the reaction rate showed a positive order with respect to the palladium catalyst (0.97), the arylboronic acid (1.26), and the thiophene (B33073) (0.55), but a negative order with respect to the oxidant, silver oxide (-1.27). nih.gov This intricate kinetic profile points to a multifaceted mechanism where multiple species are involved in the rate-determining step. nih.gov The data suggests that the rate-limiting step is the transfer of the aryl group from the boronic acid to a palladium-thiophene complex. nih.gov

Application of Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by identifying bond-breaking or bond-forming events in the rate-determining step. In palladium-catalyzed reactions, particularly those involving C-H activation, measuring the KIE by replacing a hydrogen atom with its heavier isotope, deuterium, can provide definitive evidence for the involvement of C-H bond cleavage in the rate-limiting step.

While direct KIE studies on the 2-hydroxybenzaldehyde palladium(II) system are not extensively documented in readily available literature, analogous systems provide significant insight. For example, in a study of the Pd(II)-catalyzed oxidative cross-coupling of thiophenes, a low inverse kinetic isotope effect (kH/kD = 0.93) was observed when using a deuterated thiophene substrate. nih.gov An inverse KIE (where the deuterated substrate reacts faster than the non-deuterated one) is often indicative of a change in hybridization at the carbon center, from sp2 to sp3, in a pre-equilibrium step before the rate-determining step. This finding, combined with other kinetic data, led to the proposal of a mechanism where the C-H bond is not broken in the rate-limiting step. nih.gov Instead, the data supported a mechanism where the transfer of the phenyl group from phenylboronic acid to the palladium-thiophene complex is rate-determining. nih.gov

In other palladium-catalyzed C-H functionalization reactions, the observation of a large, primary KIE (typically kH/kD > 2) is considered strong evidence for a concerted metalation-deprotonation (CMD) mechanism, where the C-H bond is broken in the turnover-limiting step. The magnitude of the KIE can provide further details about the transition state geometry.

Influence of Ligand Structure on Reaction Mechanism and Selectivity

The structure of the ligand bound to the palladium center is arguably the most critical factor in controlling the catalyst's activity and selectivity. nih.gov For bidentate ligands like 2-hydroxybenzaldehyde, both electronic and steric properties play a crucial role.

The electronic properties of the 2-hydroxybenzaldehyde ligand can be systematically tuned by introducing electron-donating or electron-withdrawing substituents onto the aromatic ring. These substituents directly influence the electron density at the palladium center, which in turn affects the rates of key catalytic steps like oxidative addition and reductive elimination.

Electronic Effects : Electron-donating groups (e.g., -OCH3, -N(Et)2) on the salicylaldehyde ligand increase the electron density on the palladium center. nih.gov This generally accelerates the rate of oxidative addition, as a more electron-rich metal center is more nucleophilic and reacts faster with the electrophilic organic halide. nih.gov Conversely, electron-withdrawing groups (e.g., -Cl, -Br, -NO2) decrease the electron density on palladium, which can slow down oxidative addition but may facilitate the reductive elimination step. A Hammett analysis, which correlates reaction rates with substituent constants (σ), is a classic method to quantify these electronic effects. In a study involving para-substituted 2-phenylthiophenes, a negative ρ value was obtained from a Hammett plot, indicating that electron-donating substituents on the thiophene ring accelerate the oxidative cross-coupling reaction. nih.gov

Steric Effects : The steric bulk of substituents on the ligand can have a profound impact on both catalytic activity and selectivity. Bulky substituents can favor the formation of less sterically hindered products. Furthermore, steric hindrance can promote the dissociation of ligands to create a coordinatively unsaturated, active catalytic species. nih.gov In a study on salicylaldiminato-ligated palladium(II) catalysts, modifications to the ligand backbone significantly influenced polymer composition and molecular weight in copolymerization reactions, highlighting the critical role of the ligand's steric profile. psu.edu

The interplay between steric and electronic effects is often complex. For instance, while electron-rich phosphine ligands are known to accelerate oxidative addition, their steric bulk is also crucial for promoting the subsequent reductive elimination step and stabilizing the active catalytic species. nih.gov

Table 1: Effect of Ligand Substituents on Catalytic Activity in a Related Iridium System

This table, adapted from a study on iridium catalysts, illustrates a common trend where electronic effects are systematically studied. A similar approach is used to optimize palladium catalysts. nih.gov

| Ligand Substituent | Electronic Nature | Relative Catalytic Activity |

| -CF3 | Strongly Electron-Withdrawing | Lowest |

| -H | Neutral | Moderate |

| -CH3 | Electron-Donating | High |

| -N(CH3)2 | Strongly Electron-Donating | Lower than -CH3* |

*Deviation from the trend was attributed to a change in the rate-determining step. nih.gov

For a bidentate chelating ligand like 2-hydroxybenzaldehyde, the geometry imposed upon the metal center is a critical determinant of reactivity. The chelate effect, where a multidentate ligand binds more strongly than its monodentate counterparts, imparts stability to the catalytic complex. nih.gov The bite angle, defined as the L-M-L angle of a chelating ligand, is a key parameter that influences both steric and electronic properties of the catalyst. wikipedia.org

The natural bite angle is the preferred chelation angle determined by the ligand's backbone. cmu.edu Forcing a ligand to adopt a bite angle different from its natural value can induce strain, which can in turn influence catalytic activity.

Effect on Reductive Elimination : The rate of reductive elimination is often strongly correlated with the bite angle. For square planar Pd(II) complexes, reductive elimination leads to a two-coordinate Pd(0) species that prefers a linear geometry. Ligands with larger bite angles can more easily accommodate the transition towards this geometry, thus accelerating reductive elimination. stackexchange.com For example, a Pd complex with the ligand dppf (bite angle ~99°) undergoes reductive elimination much faster than a complex with dppe (bite angle ~91°). stackexchange.com

Effect on Oxidative Addition : The influence of the bite angle on oxidative addition is less direct and depends on the specific mechanism. However, it has been generally observed that complexes with larger bite angles can undergo faster rates of oxidation. stackexchange.com

Effect on Selectivity : The bite angle can be a powerful tool for controlling regioselectivity. In palladium-catalyzed allylic alkylation, for example, increasing the ligand bite angle often leads to a higher selectivity for the branched product over the linear one. rsc.orgacs.org This is attributed to both steric effects, where the ligand's bulk directs the incoming nucleophile, and electronic effects that alter the charge distribution in the π-allyl intermediate. wikipedia.orgacs.org

Table 2: Influence of Ligand Bite Angle on Regioselectivity in Pd-Catalyzed Allylic Alkylation

This table presents data from related diphosphine ligands to illustrate the general principle of bite angle effects. rsc.org

| Ligand | Bite Angle (°) | Branched Product Selectivity (%) |

| dppe | ~85 | Low (Varies with substrate) |

| dppp | ~91 | Moderate |

| dppf | ~99 | High |

| Xantphos | ~112 | Very High |

By carefully selecting or designing the backbone of the 2-hydroxybenzaldehyde ligand, one can modulate the bite angle and thus fine-tune the steric and electronic environment around the palladium center. This allows for precise control over the catalytic cycle, enhancing reaction rates and directing selectivity towards the desired product.

Theoretical and Computational Studies of 2 Hydroxybenzaldehyde Palladium Ii Systems

Application of Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. nih.gov For 2-Hydroxybenzaldehyde palladium(II) systems, DFT calculations are instrumental in elucidating fundamental aspects of their behavior.

Computational Analysis of Electronic Structures and Reactivity

DFT calculations allow for a detailed analysis of the electronic structure of 2-Hydroxybenzaldehyde palladium(II) complexes. By solving the Kohn-Sham equations, researchers can obtain information about molecular orbitals, electron density distribution, and electrostatic potential. isca.me This information is crucial for understanding the nature of the bonding between the palladium(II) ion and the 2-hydroxybenzaldehyde ligand. The coordination typically occurs through the carbonyl and deprotonated phenolato oxygen atoms, resulting in a square planar geometry around the palladium center. nih.gov

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the reactivity of the complex. nih.gov The energy and spatial distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. For instance, a Molecular Electrostatic Potential (MEP) map can graphically represent the charge distribution, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). nih.gov

Theoretical Modeling of Reaction Pathways and Transition States

One of the most powerful applications of DFT is the ability to model reaction pathways and identify transition states. This is particularly relevant for understanding the catalytic activity of 2-Hydroxybenzaldehyde palladium(II) systems. For example, in the hydrodeoxygenation of 2-hydroxybenzaldehyde over a palladium surface, DFT has been used to explore various reaction schemes. rsc.orgsci-hub.st

These schemes can include steps such as the dehydrogenation of the formyl group, direct elimination of the formyl group, direct dehydroxylation, and dehydrogenation of the hydroxyl group. rsc.orgsci-hub.st By calculating the potential energy surface for each pathway, researchers can determine the activation barriers for each elementary step. The transition state, representing the highest energy point along the reaction coordinate, is a critical parameter in determining the reaction rate. The pathway with the lowest activation barrier is generally considered the most favorable. rsc.orgsci-hub.st

Kinetic modeling based on DFT calculations can further predict reaction rate constants, pre-exponential factors, and equilibrium constants over a range of temperatures. sci-hub.st For the catalytic conversion of 2-hydroxybenzaldehyde on a Pd(111) surface, kinetic analysis suggests that the production of phenol (B47542) as an intermediate is favored over benzaldehyde (B42025). rsc.orgsci-hub.st

Prediction and Optimization of Catalytic Performance

By understanding the reaction mechanisms and the factors that influence them, DFT calculations can be used to predict and optimize the catalytic performance of 2-Hydroxybenzaldehyde palladium(II) systems. For instance, by studying the effect of different ligands, substrates, and reaction conditions on the energetics of the catalytic cycle, researchers can computationally screen for more efficient catalysts. wildlife-biodiversity.com

The insights gained from these theoretical studies can guide the rational design of new palladium catalysts with enhanced activity, selectivity, and stability. wildlife-biodiversity.com This computational approach accelerates the discovery process and reduces the need for extensive experimental trial and error.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While DFT provides a static picture of molecular systems, molecular dynamics (MD) simulations offer a way to study their dynamic behavior over time. uomustansiriyah.edu.iq MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. uomustansiriyah.edu.iq